molecular formula C12H14FNO2 B6695948 N-(4-fluoro-3-methoxyphenyl)-2-methylcyclopropane-1-carboxamide

N-(4-fluoro-3-methoxyphenyl)-2-methylcyclopropane-1-carboxamide

Cat. No.: B6695948
M. Wt: 223.24 g/mol
InChI Key: SUQRMRFVNRPRNM-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-methoxyphenyl)-2-methylcyclopropane-1-carboxamide: is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a cyclopropane ring

Properties

IUPAC Name

N-(4-fluoro-3-methoxyphenyl)-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-7-5-9(7)12(15)14-8-3-4-10(13)11(6-8)16-2/h3-4,6-7,9H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQRMRFVNRPRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=CC(=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-methoxyphenyl)-2-methylcyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the core cyclopropane ring. One common method is the cyclization of an appropriate precursor, such as a dihaloalkane, using a strong base. The reaction conditions often require careful control of temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques are employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluoro-3-methoxyphenyl)-2-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-fluoro-3-methoxyphenyl)-2-methylcyclopropane-1-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the treatment of various diseases, including those related to inflammation and pain.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-(4-fluoro-3-methoxyphenyl)-2-methylcyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-fluoro-4-methoxyphenyl)-2-methylcyclopropane-1-carboxamide

  • N-(2-fluoro-3-methoxyphenyl)-2-methylcyclopropane-1-carboxamide

  • N-(4-fluoro-2-methoxyphenyl)-2-methylcyclopropane-1-carboxamide

Uniqueness: N-(4-fluoro-3-methoxyphenyl)-2-methylcyclopropane-1-carboxamide stands out due to its specific arrangement of functional groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and pharmacological properties, making it a valuable compound for research and development.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further exploration and utilization.

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